5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings, and the presence of a thienyl group at the 3-position. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been associated with various biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that it blocks the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) . This suggests that it may interact with neurotransmitter systems.
Result of Action
It’s known to block the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) , suggesting it may have effects on glucose regulation and potentially energy balance.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This allows for the incorporation of suitable functional groups at various positions during the fused-ring construction and post-functionalization .
Cellular Effects
Pps have been identified as strategic compounds for optical applications, which suggests potential roles in cellular imaging and tracking .
Molecular Mechanism
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .
Metabolic Pathways
The pyrazolo[1,5-a]pyrimidine core can be easily modified, suggesting potential interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a trifluoromethyl group instead of trimethyl groups.
2-thio-containing pyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Uniqueness
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a thienyl group enhances its reactivity and potential for functionalization compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5,6,7-trimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-9(2)15-13-11(12-5-4-6-17-12)7-14-16(13)10(8)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWCBFLMDLMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CS3)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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